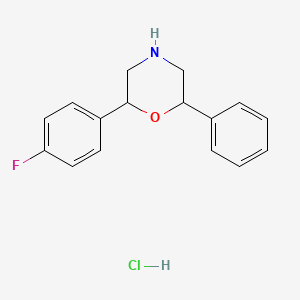

2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride

描述

2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride (molecular formula inferred as C₁₇H₁₇FNO•HCl) is a morpholine derivative featuring a fluorinated aromatic ring (4-fluorophenyl) and a phenyl group attached to the morpholine core. Morpholine derivatives are of significant interest in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and metabolic stability. The fluorophenyl group is a common motif in pharmaceuticals, often introduced to enhance binding affinity or reduce oxidative metabolism .

属性

IUPAC Name |

2-(4-fluorophenyl)-6-phenylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO.ClH/c17-14-8-6-13(7-9-14)16-11-18-10-15(19-16)12-4-2-1-3-5-12;/h1-9,15-16,18H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVMEPAWQOAEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211008-12-6 | |

| Record name | 2-(4-fluorophenyl)-6-phenylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Overview

2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride is a morpholine derivative characterized by its unique chemical structure, which includes a fluorinated phenyl group. Its molecular formula is C16H17ClFNO, and it has a molecular weight of 293.76 g/mol. The compound is primarily utilized in research settings due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is influenced by its interaction with various neurotransmitter systems. Research indicates that morpholine derivatives can act as inhibitors of neurotransmitter uptake, particularly dopamine and norepinephrine. The presence of the fluorine atom in the phenyl group may enhance the compound's lipophilicity and, consequently, its bioavailability and affinity for biological targets .

Biological Activity Profiles

The compound has been studied for its effects on several biological pathways:

- Monoamine Transporters : Analogous compounds have demonstrated significant inhibition of dopamine and norepinephrine transporters (DAT and NET), suggesting potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD) .

- Nicotinic Acetylcholine Receptors (nAChRs) : Some studies have shown that morpholine derivatives can function as antagonists at nAChRs, which are implicated in nicotine addiction and cognitive processes .

- Anticancer Properties : Preliminary investigations suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of morpholine derivatives, including this compound. Key findings include:

- Inhibition Potency : The compound has been shown to possess higher potency compared to other analogs in inhibiting norepinephrine uptake, making it a candidate for further exploration in therapeutic contexts .

- Cytotoxicity : In vitro tests revealed that related compounds exhibited IC50 values ranging from sub-micromolar to micromolar concentrations against various cancer cell lines, including MCF-7 and A549 . This suggests a promising avenue for developing novel cancer therapies.

- Neuropharmacological Effects : Research indicates that the compound may modulate neurotransmitter levels, which could be beneficial for conditions such as depression or anxiety disorders .

Data Tables

| Biological Activity | Reference | IC50 Value |

|---|---|---|

| Dopamine Uptake Inhibition | Not specified | |

| Norepinephrine Uptake Inhibition | Not specified | |

| Cytotoxicity against MCF-7 | 0.65 µM | |

| Cytotoxicity against A549 | 1.47 µM |

Case Studies

A notable case study involved the synthesis and evaluation of various phenylmorpholine analogs, where this compound was included among tested compounds. The study highlighted its potential as a substrate-type monoamine releaser with selectivity towards DAT and NET, suggesting implications for treating neuropsychiatric disorders . Furthermore, another study focusing on fluorinated compounds indicated that the presence of fluorine generally enhances biological activity due to increased lipophilicity .

科学研究应用

The biological activity of 2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its effects on:

- Monoamine Transporters : Exhibits significant inhibition of dopamine (DAT) and norepinephrine transporters (NET), suggesting potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD) .

- Nicotinic Acetylcholine Receptors (nAChRs) : Functions as an antagonist at nAChRs, which are involved in nicotine addiction and cognitive processes .

- Anticancer Properties : Preliminary studies indicate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of morpholine derivatives:

- Inhibition Potency : this compound demonstrates higher potency compared to other analogs in inhibiting norepinephrine uptake .

- Cytotoxicity : In vitro tests reveal IC50 values of 0.65 µM against MCF-7 and 1.47 µM against A549 cell lines, indicating strong potential for anticancer development .

| Biological Activity | Reference | IC50 Value |

|---|---|---|

| Dopamine Uptake Inhibition | Not specified | N/A |

| Norepinephrine Uptake Inhibition | Not specified | N/A |

| Cytotoxicity against MCF-7 | 0.65 µM | |

| Cytotoxicity against A549 | 1.47 µM |

Comparison with Related Compounds

| Compound Name | Structure Similarity | Notable Differences |

|---|---|---|

| 2-(4-Fluorophenyl)morpholine | Contains morpholine and fluorophenyl | Lacks additional phenyl group at position 6 |

| 3-Methyl-2-phenylmorpholine | Morpholine core with methyl substitution | Different substitution pattern |

| 4-Fluorobenzamide | Contains fluorobenzene | Lacks morpholine structure |

| 1-(4-Fluorophenyl)ethylamine | Contains fluorobenzene | Aliphatic amine instead of morpholine |

Case Studies

One notable case study involved the synthesis and evaluation of various phenylmorpholine analogs, including this compound. The findings indicated its potential as a substrate-type monoamine releaser with selectivity towards DAT and NET, suggesting implications for treating neuropsychiatric disorders . Another study focusing on fluorinated compounds highlighted that the presence of fluorine generally enhances biological activity due to increased lipophilicity .

相似化合物的比较

Structural Analogues in Pharmaceutical Chemistry

The compound’s structural analogs can be categorized based on core ring systems and substituents:

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Core Structure : The morpholine ring in the target compound contrasts with piperazine (Pruvanserin) and thiazole (Compound 4) systems. Morpholine’s oxygen atom confers distinct electronic and solubility properties compared to nitrogen-rich piperazine .

- Fluorophenyl Group : Shared with Pruvanserin and Compound 4, this group is often used to improve metabolic stability and lipophilicity. However, its orientation in the target compound (perpendicular to the morpholine plane in analogs) may influence binding interactions .

准备方法

Synthesis of Key Intermediates

One common approach begins with substituted phenylamines reacting with 2-chloroethyl ether derivatives in the presence of alkali catalysts to form morpholine rings via ring-closing reactions. For example, the reaction of substituted phenylamine with 2-chloroethyl ether leads to the formation of the morpholine core, which is then functionalized further.

Selective Reduction and Condensation

A patent describing the synthesis of related morpholine derivatives outlines a multi-step process involving:

Reduction of racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one using selective reducing agents such as lithium tri-sec-butylborohydride (L-selectride), sodium borohydride, or potassium borohydride in organic solvents like tetrahydrofuran (THF), methanol, or toluene at temperatures ranging from 10 °C to 50 °C.

Condensation of the reduced intermediate with another compound in the presence of bases such as triethylamine or potassium carbonate and solvents like dimethylformamide (DMF) or acetonitrile, at temperatures between 25 °C and 120 °C.

Cyclization to Morpholine Ring

Cyclization is a critical step, often performed by treating the intermediate amides with acids or bases in suitable organic solvents (e.g., toluene, DMF, DMSO, or THF) at temperatures ranging from 25 °C to 120 °C to afford the morpholine ring structure. This step may involve intramolecular nucleophilic substitution or ring closure facilitated by the reaction conditions.

Formation of Hydrochloride Salt

After obtaining the free base of 2-(4-Fluorophenyl)-6-phenylmorpholine, conversion to the hydrochloride salt is typically done by treatment with hydrochloric acid in an appropriate solvent such as dichloromethane or ethanol. This salt formation enhances the compound’s stability and facilitates purification.

Alternative Synthetic Routes

Related fluorophenylmorpholine analogs have been synthesized via bromination of fluoropropiophenone derivatives followed by reaction with ethanolamine, reduction with sodium borohydride, and acid-catalyzed cyclization to form the morpholine ring. Although this method is more commonly reported for methyl-substituted morpholines, similar strategies can be adapted for phenyl-substituted morpholines.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Reduction | L-selectride, NaBH4, KBH4, Vitride | THF, methanol, toluene | 10–50 °C | Selective reduction of morpholin-2-one |

| Condensation | Bases (triethylamine, K2CO3), organic solvents | DMF, acetonitrile | 25–120 °C | Formation of intermediate compounds |

| Cyclization | Acid or base catalysis | Toluene, DMF, DMSO, THF | 25–120 °C | Ring closure to form morpholine |

| Hydrochloride salt formation | HCl treatment | Dichloromethane, ethanol | Room temperature | Salt formation for stability and purification |

Research Findings and Analytical Data

The synthesis protocols emphasize the importance of controlling temperature and solvent polarity to optimize yields and selectivity during reduction and cyclization steps.

The presence of the fluorine substituent on the phenyl ring enhances the compound’s lipophilicity, which may influence its pharmacokinetic properties.

Analytical characterization such as NMR, mass spectrometry, and melting point determination confirms the structure and purity of the synthesized compound.

Attempts to prepare hydrochloride salts of related fluorophenylmorpholines have been reported, with varying yields, indicating the need for optimization in salt formation procedures.

常见问题

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-6-phenylmorpholine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step processes, such as reductive amination or cyclization reactions. For example, morpholine derivatives are often synthesized via nucleophilic substitution of fluorinated aryl halides with amine intermediates. Optimization strategies include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) for coupling reactions.

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent systems : Ethyl acetate or THF for improved solubility of intermediates.

Yield improvements (e.g., from 60% to 85%) are achievable via iterative adjustment of stoichiometry and reaction time .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

- Methodological Answer : Use a combination of:

| Technique | Parameters | Purpose |

|---|---|---|

| XRD | Space group , unit cell dimensions | Confirm crystal structure |

| NMR | , , spectra | Verify substituent positions and purity |

| HRMS | m/z 320.12 (M+H) | Validate molecular weight |

| For fluorinated analogs, -NMR is essential to confirm electronic environments . |

Q. What in vitro assays are suitable for preliminary toxicity evaluation of this compound?

- Methodological Answer : Standard protocols include:

- MTT assay : Assess mitochondrial activity in HEK-293 or HepG2 cells.

- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains.

- hERG channel screening : Patch-clamp electrophysiology to predict cardiotoxicity.

Dose-response curves (IC values) should be generated in triplicate .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., GPCRs or kinases). Key steps:

Protein preparation : Retrieve PDB structures (e.g., 5HT receptor) and remove water molecules.

Ligand parameterization : Assign partial charges using AM1-BCC.

Docking validation : Compare results with known inhibitors (RMSD < 2.0 Å).

Free energy calculations (MM-GBSA) refine affinity predictions .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated morpholine derivatives?

- Methodological Answer : Discrepancies often arise from assay variability. Mitigation approaches:

- Meta-analysis : Pool data from ≥5 independent studies (e.g., using RevMan).

- Standardized protocols : Adopt CONSORT guidelines for dose and endpoint uniformity.

- Orthogonal assays : Validate hits via SPR (binding affinity) and functional assays (cAMP modulation) .

Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?

- Methodological Answer : Use chiral separation techniques:

- HPLC : Chiralpak IG-3 column, hexane:isopropanol (90:10), flow rate 1.0 mL/min.

- Crystallization : Diastereomeric salt formation with L-tartaric acid.

Enantiomeric excess (ee) should be quantified via polarimetry or CD spectroscopy .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

- Methodological Answer : Key metrics include:

| Parameter | Method |

|---|---|

| Bioavailability | Plasma AUC after oral vs. IV administration |

| Half-life | Non-compartmental analysis (WinNonlin) |

| Tissue distribution | LC-MS/MS quantification in brain/liver homogenates |

| Use Sprague-Dawley rats (n=6/group) and apply Bonferroni correction for multiple comparisons . |

Q. How do substituent positions (e.g., fluorine at para vs. meta) impact the compound’s physicochemical properties?

- Methodological Answer : Compare analogs via:

- LogP : Shake-flask method (fluorine at para increases hydrophobicity by ~0.5 units).

- pKa : Potentiometric titration (electron-withdrawing groups lower basicity).

- Solubility : Equilibrium solubility in PBS (pH 7.4) at 25°C.

QSAR models (e.g., CoMFA) can correlate structure with activity .

Q. What crystallographic data are critical for understanding hydrogen-bonding interactions in this compound?

- Methodological Answer : Analyze XRD data (e.g., CIF files) to identify:

- Intermolecular bonds : F···H-N distances (<2.5 Å indicate strong interactions).

- Packing motifs : Herringbone vs. π-stacking arrangements.

Software like Mercury (CCDC) visualizes thermal ellipsoids and symmetry operations .

Q. How can metabolic stability be assessed in human liver microsomes?

- Methodological Answer :

Protocol:

Incubation : 1 µM compound + NADPH (37°C, 60 min).

Quenching : Acetonitrile with 0.1% formic acid.

Analysis : UPLC-QTOF to detect phase I/II metabolites.

Calculate intrinsic clearance (Cl) using the substrate depletion method. Include positive controls (e.g., verapamil) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。